Acifran
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Acifran involve several steps. The industrial production methods are not extensively documented, but the synthesis typically involves the following steps:
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction.
Introduction of Functional Groups: The methyl and phenyl groups are introduced through substitution reactions.
Oxidation: The final step involves the oxidation of the intermediate compound to form this compound.
Chemical Reactions Analysis
Acifran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acifran has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving G-protein-coupled receptors.
Biology: Studied for its interactions with GPR109A and GPR109B receptors.
Medicine: Investigated for its potential therapeutic effects in treating dyslipidemia, myocardial infractions, and atherosclerosis.
Industry: Used in the development of new drugs targeting G-protein-coupled receptors .
Mechanism of Action
Acifran exerts its effects by binding to G-protein-coupled receptors, specifically GPR109A and GPR109B. The binding of this compound to these receptors activates downstream signaling pathways that mediate its therapeutic effects. The molecular targets and pathways involved include the inhibition of lipolysis and the modulation of inflammatory responses .
Comparison with Similar Compounds
Acifran is compared with other similar compounds such as niacin, acipimox, and monomethyl fumarate. These compounds also target G-protein-coupled receptors but differ in their binding affinities and therapeutic effects. This compound is unique due to its lower vascular and metabolic side effects compared to other niacin receptor agonists .
Similar Compounds
Niacin: A well-known niacin receptor agonist used in the treatment of dyslipidemia.
Acipimox: Another niacin receptor agonist with similar therapeutic effects.
Monomethyl Fumarate: Used in the treatment of multiple sclerosis and other inflammatory conditions.
Biological Activity
Acifran, a compound known for its hypolipidemic properties, has garnered attention due to its potent activity as an agonist at specific G-protein coupled receptors (GPCRs), particularly GPR109A and GPR109B. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Profile
- Chemical Name : 4,5-Dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid
- Alternative Names : AY 25712
- Purity : ≥99%
This compound is characterized by its ability to interact with the human orphan GPCRs HM74A (GPR109A) and GPR109B, demonstrating full agonistic activity with effective concentrations (EC50) of 1.3 μM and 4.2 μM, respectively .
This compound acts primarily through the activation of GPR109A and GPR109B receptors, which are implicated in the regulation of lipid metabolism. The activation of these receptors leads to a reduction in serum triglycerides and low-density lipoprotein (LDL) cholesterol levels without adversely affecting liver weight or liver enzymes . This mechanism positions this compound as a promising candidate for managing dyslipidemia.
Biological Effects
The biological effects of this compound can be summarized as follows:
- Hypolipidemic Activity : this compound effectively lowers serum triglycerides and LDL cholesterol.
- Potency Comparison : It exhibits higher potency than traditional agents such as nicotinic acid and clofibrate .
- Safety Profile : Notably, this compound does not significantly impact liver weight or enzyme levels, suggesting a favorable safety profile for long-term use.
Research Findings
Multiple studies have been conducted to explore the biological activity of this compound and its analogs. A significant study focused on the evaluation of various this compound analogs as agonists for GPR109A and GPR109B. This research highlighted the development of synthetic pathways that improve the efficacy of these compounds .
Case Studies
- Clinical Efficacy : In clinical trials, this compound has shown promising results in reducing lipid levels in patients with hyperlipidemia. The trials indicated a statistically significant decrease in triglycerides and LDL cholesterol compared to placebo controls.
- Safety Assessments : Long-term studies have assessed the safety profile of this compound. Results indicated no significant hepatotoxicity or adverse metabolic effects, reinforcing its potential for chronic use in lipid management.
Data Table: Summary of Biological Activity
Parameter | Value |
---|---|
EC50 (GPR109A) | 1.3 μM |
EC50 (GPR109B) | 4.2 μM |
Effect on Triglycerides | Decreased |
Effect on LDL | Decreased |
Liver Weight Change | No significant change |
Liver Enzyme Levels | No significant change |
Properties
IUPAC Name |
5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGRKNOFOJBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045685 | |
Record name | Acifran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72420-38-3, 77103-91-4, 77103-92-5 | |
Record name | Acifran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72420-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acifran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACIFRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACIFRAN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACIFRAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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